5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a synthetic organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The starting materials might include ethoxypropylamine, 4-fluorobenzaldehyde, and 2-thiophenecarboxylic acid. The synthesis could involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions.
Cyclization: Formation of the pyrrolopyrazole ring through intramolecular cyclization.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Scaling Up: Adjusting the quantities of reagents and solvents.
Process Optimization: Fine-tuning temperature, pressure, and reaction time.
Automation: Utilizing automated reactors and continuous flow systems for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrrolopyrazoles are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects. It could be a candidate for drug development, particularly if it shows activity against diseases like cancer or inflammation.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazole Derivatives: Other compounds in this class might include variations with different substituents on the pyrrole or pyrazole rings.
Fluorophenyl Compounds: Compounds with a fluorophenyl group might share similar chemical properties and reactivity.
Uniqueness
What sets 5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE apart is its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H20FN3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-26-11-4-10-24-19(13-6-8-14(21)9-7-13)16-17(15-5-3-12-27-15)22-23-18(16)20(24)25/h3,5-9,12,19H,2,4,10-11H2,1H3,(H,22,23) |
InChI Key |
QQBVCQFTILETBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(NN=C2C1=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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